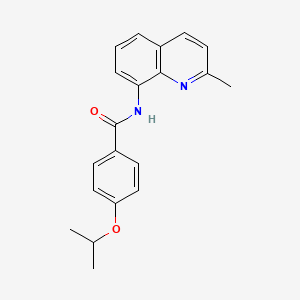

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide

Descripción general

Descripción

CDN1163 es una molécula pequeña que actúa como un activador alostérico de la ATPasa de calcio del retículo sarcoplásmico/endoplásmico (SERCA). Este compuesto ha mostrado potencial para mejorar la homeostasis del calcio, que es crucial para diversas funciones celulares. CDN1163 se ha estudiado por su capacidad para atenuar la diabetes y los trastornos metabólicos al mejorar la actividad de la SERCA, mejorando así el transporte de calcio dentro de las células .

Métodos De Preparación

La síntesis de CDN1163 involucra varios pasos, comenzando con la preparación de la estructura central, que es un derivado de benzamida. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central se sintetiza reaccionando 4-(1-metiletoxi)-N-(2-metil-8-quinolinil)benzamida con reactivos apropiados.

Purificación: El producto crudo se purifica utilizando técnicas como recristalización o cromatografía para obtener el compuesto deseado con alta pureza.

Caracterización: El producto final se caracteriza utilizando diversas técnicas analíticas, incluida la espectroscopia de resonancia magnética nuclear y la espectrometría de masas, para confirmar su estructura y pureza

Análisis De Reacciones Químicas

CDN1163 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: CDN1163 puede oxidarse bajo condiciones específicas para formar varios productos de oxidación. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción de CDN1163 se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: CDN1163 puede sufrir reacciones de sustitución donde los grupos funcionales en el núcleo de benzamida se reemplazan con otros grupos. .

Aplicaciones Científicas De Investigación

Introduction to 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide

This compound, also known as CDN 1163, is a novel compound with significant potential in various scientific research applications. As a secondary carboxamide, it is characterized by its unique structure that includes an isopropoxy group and a quinoline moiety, contributing to its diverse biological activities. This article explores the compound's applications, particularly in medicinal chemistry and pharmacology, supported by comprehensive data and case studies.

Chemical Properties and Structure

Modulation of SERCA Activity

One of the primary applications of this compound is its role as an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is essential for calcium ion regulation within cells, impacting various physiological processes including muscle contraction and neurotransmitter release. By enhancing SERCA activity, CDN 1163 may provide therapeutic benefits in conditions characterized by calcium dysregulation, such as:

- Neurodegenerative Diseases : Research indicates potential applications in diseases like Alzheimer's and Parkinson's, where calcium homeostasis is disrupted .

- Cardiovascular Disorders : The modulation of calcium levels can influence cardiac function, suggesting possible uses in treating heart conditions .

Anticancer Properties

The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent. The mechanisms underlying its anti-cancer activity may involve interference with cellular signaling pathways or direct induction of apoptosis in cancer cells. Notably:

- Mechanism of Action : While specific pathways remain to be fully elucidated, preliminary studies suggest that CDN 1163 may disrupt critical signaling cascades involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

Quinoline derivatives are recognized for their anti-inflammatory properties. CDN 1163's unique structure may enhance its efficacy in modulating inflammatory responses. Research into related compounds has shown that quinoline-based structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 4-isopropoxybenzoic acid with 2-methylquinoline amine.

- Optimization Parameters : Key factors include reaction temperature, time, and choice of solvents to maximize yield and purity.

Chemical Reactions Involved

The compound can participate in various chemical reactions:

- Oxidation Reactions : Potential formation of N-oxides or other derivatives.

- Alkylation Reactions : Possible remote alkylation via C-H bond activation has been explored for modifying its structure to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of CDN 1163 in different contexts:

- Neuroprotection : A study highlighted its potential neuroprotective effects by restoring calcium homeostasis in neuronal cells exposed to toxic agents.

- Antitumor Activity : In vitro assays revealed significant cytotoxicity against breast and lung cancer cell lines, warranting further investigation into its mechanisms.

- Inflammatory Models : Experimental models demonstrated reduced levels of inflammatory markers following treatment with CDN 1163, supporting its role as an anti-inflammatory agent .

Mecanismo De Acción

CDN1163 ejerce sus efectos al unirse a la ATPasa de calcio del retículo sarcoplásmico/endoplásmico y aumentar su actividad. Esta unión aumenta la afinidad de la enzima por los iones calcio, promoviendo la absorción de calcio en el retículo sarcoplásmico. Este proceso ayuda a mantener la homeostasis del calcio dentro de las células, que es esencial para diversas funciones celulares. La activación de la SERCA por CDN1163 también reduce el estrés del retículo endoplásmico y mejora el metabolismo celular .

Comparación Con Compuestos Similares

CDN1163 es único en comparación con otros activadores de la SERCA debido a su mecanismo específico de unión y activación. Los compuestos similares incluyen:

Thapsígargina: Un potente inhibidor de la SERCA utilizado para estudiar las vías de señalización del calcio.

Ácido ciclopiazónico: Otro inhibidor de la SERCA que se utiliza en la investigación para comprender la homeostasis del calcio.

BHQ (2,5-di-terc-butilhidroquinona): Un inhibidor de la SERCA que se utiliza a menudo en estudios relacionados con la señalización del calcio y la homeostasis

CDN1163 destaca por su capacidad de mejorar la actividad de la SERCA, lo que lo convierte en una valiosa herramienta en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a small molecule classified as a secondary carboxamide. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. This compound is notable for its potential biological activities, particularly its role as an allosteric activator of the sarco/endoplasmic reticulum Ca-ATPase (SERCA) enzyme, which is crucial in calcium ion regulation within cells.

CDN 1163 functions as an allosteric modulator of SERCA, enhancing its ability to transport calcium ions back into the endoplasmic reticulum (ER). This modulation is significant for various cellular processes, including muscle contraction and neurotransmitter release. By increasing SERCA activity, CDN 1163 may help in conditions where calcium homeostasis is disrupted, such as in heart failure or neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research has indicated that CDN 1163 exhibits cytotoxic effects against several human cancer cell lines, suggesting potential anti-cancer properties. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity to cancer cells, although specific pathways remain to be fully elucidated .

Table 1: Cytotoxic Activity of CDN 1163 Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.3 |

Case Studies and Research Findings

Several studies have explored the biological activity of CDN 1163:

- SERCA Activation Study : A study demonstrated that CDN 1163 significantly increased SERCA activity in vitro, leading to enhanced calcium uptake in cardiac myocytes. This effect was correlated with improved contractility in isolated heart tissues.

- Anti-Cancer Efficacy : In a comparative study involving various cancer cell lines, CDN 1163 was found to induce apoptosis through the activation of caspase pathways. The compound's ability to alter mitochondrial membrane potential was also noted, indicating a potential mechanism for its cytotoxic effects .

- Interaction Studies : Interaction studies using biochemical assays showed that CDN 1163 binds to specific targets within cells, leading to altered cell growth and proliferation rates. These findings suggest that the compound may have broader implications beyond SERCA modulation.

Structural Similarities and Comparisons

The unique structural features of CDN 1163, particularly the isopropoxy group, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| N-(2-methylquinolin-8-yl)benzamide | No isopropoxy group; similar activity |

| 4-Methoxy-N-(2-methylquinolin-8-yl)benzamide | Methoxy substituent; altered activity profile |

| N-(quinolin-8-yl)acetamide | Simpler structure; distinct pharmacological effects |

Propiedades

IUPAC Name |

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CDN1163, and what is its primary mechanism of action?

A1: CDN1163 is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, CDN1163 enhances the pump's activity, promoting calcium uptake into the SR. []

Q2: How does CDN1163's activation of SERCA impact cellular processes?

A2: By increasing SERCA activity, CDN1163 influences several cellular processes:

- Calcium Homeostasis: It restores disrupted calcium balance within cells. []

- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []

- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []

- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]

- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]

Q3: What are the downstream effects of CDN1163 on specific cell types?

A3: CDN1163 exhibits diverse effects on various cell types:

- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []

- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]

- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []

- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.